1-Tert-butylpyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

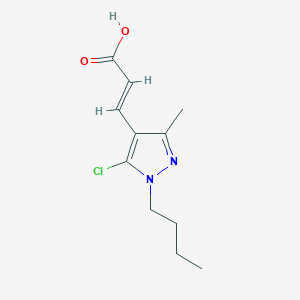

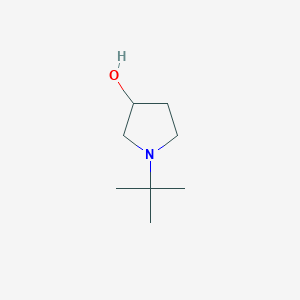

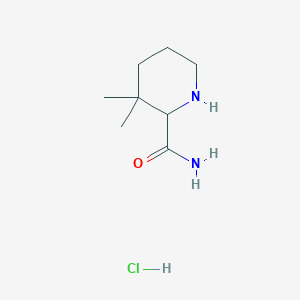

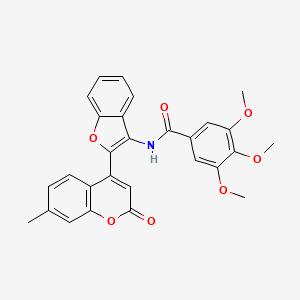

1-Tert-butylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 1-Tert-butylpyrrolidin-3-ol consists of a pyrrolidine ring with a tert-butyl group attached to one of the carbon atoms and a hydroxyl group attached to another carbon atom .Wissenschaftliche Forschungsanwendungen

Discovery and Development of Antiviral Agents

1-Tert-butylpyrrolidin-3-ol derivatives have been instrumental in the discovery of potent antiviral agents. For example, ABT-267, a compound derived from N-phenylpyrrolidine-based inhibitors, showcases excellent potency against Hepatitis C Virus (HCV) NS5A. Its development involved optimizing the pyrrolidine ring's stereochemistry and substituents, leading to pan-genotypic HCV inhibition. This compound is part of phase 3 clinical trials in combination with other antivirals, highlighting its significance in treating HCV infections (DeGoey et al., 2014).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to 1-Tert-butylpyrrolidin-3-ol, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. These derivatives are prepared from tert-butanesulfinamide and activate imines for nucleophilic addition, showcasing their utility in generating highly enantioenriched amines, amino acids, and amino alcohols. This methodology is crucial for developing chiral compounds in pharmaceuticals and agrochemicals (Ellman et al., 2002).

Electrochemical Applications

The structure of 1-Tert-butylpyrrolidin-3-ol derivatives has been explored in electrolytes for rechargeable lithium batteries. Mixtures involving ionic liquids and organic carbonates, with compounds structurally related to 1-Tert-butylpyrrolidin-3-ol, show improved thermal stability, ionic conductivity, and electrochemical performance. These findings are essential for advancing lithium-ion battery technologies, indicating the role of such compounds in enhancing safety and performance (Kühnel et al., 2011).

Catalysis and Synthesis

Compounds containing 1-Tert-butylpyrrolidin-3-ol functionalities have been applied in catalysis, demonstrating the switchable synthesis of pyrroles and their bicyclic analogues. This versatility is crucial in organic synthesis, providing a pathway to polysubstituted aminopyrroles and dihydro-furo[3,4-b]pyrrol-6-imines, depending on the reaction conditions and the use of alcohols or water as nucleophiles. Such catalytic processes are invaluable for synthesizing complex organic molecules with potential pharmaceutical applications (Qiu, Wang, & Zhu, 2017).

Wirkmechanismus

Target of Action

The compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets

Mode of Action

Pyrrolidine derivatives have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the nature of their targets .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

1-tert-butylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(10)6-9/h7,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOETXFLONXERFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90227-04-6 |

Source

|

| Record name | 1-tert-butylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)

![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)

![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)